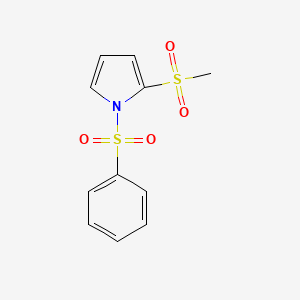![molecular formula C12H12ClF6N B13683306 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a pyrrolidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group, making it a valuable entity in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst by stabilizing transition states and facilitating bond formation through its unique electronic and steric properties . In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
- **(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- **®-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in catalysis and organic synthesis, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H12ClF6N |
|---|---|
Poids moléculaire |
319.67 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H11F6N.ClH/c13-11(14,15)9-3-8(7-1-2-19-6-7)4-10(5-9)12(16,17)18;/h3-5,7,19H,1-2,6H2;1H |
Clé InChI |
VNLKKEBCDNIKQA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)



![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)



![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)
